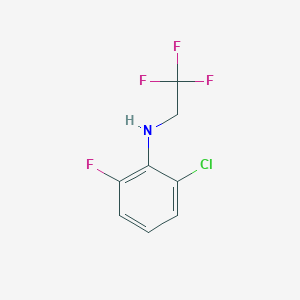

2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

2-chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6ClF4N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

OWCOJKWJLFCADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NCC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the 2-Chloro-6-fluoroaniline Core

The synthesis begins with the preparation of the 2-chloro-6-fluoroaniline intermediate, which is a critical precursor for the target compound.

- Starting from o-fluoroaniline , the process involves selective bromination, chlorination, and subsequent catalytic hydrogenation to yield 2-chloro-6-fluoroaniline.

- The bromination is typically carried out using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at low temperatures (below 10°C) to ensure regioselectivity.

- The brominated intermediate (4-bromo-2-fluoroaniline) is then chlorinated using N-chlorosuccinimide (NCS) at elevated temperatures (~60°C).

- Finally, the bromo substituent is removed via catalytic hydrogenation using 5% Pd/C catalyst under mild conditions (50-60°C), producing 2-chloro-6-fluoroaniline with high purity and yield.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | NBS, DMF, <10°C | 91 | 96.7 | Stirring, slow addition of NBS |

| Chlorination | NCS, DMF, 60 ± 5°C | 92 | 92.6 | Controlled temperature and addition |

| Hydrogenation (Debromination) | Pd/C catalyst, triethylamine, 50-60°C, H2 | 65.3 | 98.8 | High-pressure kettle, mild conditions |

Source: Patent CN105646233A detailing industrially suitable, mild, and cost-effective synthesis with minimal pollution

Introduction of the N-(2,2,2-trifluoroethyl) Group

After obtaining 2-chloro-6-fluoroaniline, the next key step is the formation of the N-(2,2,2-trifluoroethyl) substituent on the aniline nitrogen.

- The reaction involves nucleophilic substitution where 2-chloro-6-fluoroaniline is reacted with 2,2,2-trifluoroethylamine .

- This can be facilitated by activating the aniline nitrogen or by using coupling reagents under controlled conditions.

- Alternatively, acylation methods using trifluoroethyl derivatives followed by reduction or direct amination have been reported for related compounds.

- The reaction is generally performed in an organic solvent such as dichloromethane or DMF.

- A base such as triethylamine is employed to neutralize any acid formed during the process.

- Temperature is maintained between 0°C to 25°C to optimize yield and minimize side reactions.

- Larger scale syntheses optimize for reagent grade, solvent recycling, and reaction time.

- Purification involves recrystallization or chromatographic techniques to achieve high purity.

Note: While direct detailed literature on this exact step for 2-chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is limited, analogous procedures for related trifluoroethyl anilines (e.g., 2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline) support this approach.

Alternative Synthetic Strategies and Catalytic Processes

Reductive Dechlorination and Amination Routes:

- Some patents describe the preparation of trifluoromethyl-substituted anilines through catalytic hydrogenation of nitro or amino precursors in the presence of acid acceptors and catalysts such as Raney nickel or palladium on carbon.

- These methods involve hydrogen pressure (5–250 bar) and temperatures ranging from 15°C to 200°C.

- The process can be adapted to introduce trifluoroethyl groups via subsequent substitution or amination steps.

Source: EP0039810A1 patent describes reductive dechlorination and catalytic hydrogenation methods applicable to trifluoromethyl anilines, which may inform preparation strategies for trifluoroethyl analogs.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Bromination of o-fluoroaniline | NBS, DMF, <10°C | 91 | 96.7 | Controlled low temp for regioselectivity |

| Chlorination of bromo intermediate | NCS, DMF, 60 ± 5°C | 92 | 92.6 | Mild heating, gradual addition |

| Hydrogenation (debromination) | Pd/C, triethylamine, 50-60°C, H2 | 65.3 | 98.8 | Catalytic debromination under mild conditions |

| N-(2,2,2-trifluoroethyl) substitution | 2,2,2-trifluoroethylamine, base, organic solvent, 0-25°C | Variable | High | Based on analogous synthetic routes |

Research Findings and Industrial Relevance

- The stepwise halogenation followed by catalytic hydrogenation offers a robust, scalable route with good yields and manageable reaction conditions.

- The use of mild reagents such as NBS and NCS allows selective functionalization, minimizing by-products.

- Catalytic hydrogenation with Pd/C is effective for debromination without affecting other sensitive groups.

- The subsequent introduction of the trifluoroethyl group is consistent with established amination chemistry for fluorinated anilines, ensuring high purity and yield.

- These methods are suitable for industrial production due to their mild conditions, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of analogs with substitutions or functional groups resembling the target compound:

Key Observations:

Substituent Effects: The 2-Cl, 6-F pattern (as in the target compound) is shared with 2-(2-chloro-6-fluorophenyl)aniline () and flumetralin (). This substitution may enhance steric hindrance and electronic effects, impacting reactivity. Nitro (NO₂) groups () increase molecular weight and polarity compared to halogen or trifluoromethyl groups. The N-(2,2,2-trifluoroethyl) group in the target compound differs from the N-ethyl group in flumetralin, likely improving metabolic stability due to stronger C-F bonds.

Lipophilicity and Solubility: The trifluoroethyl group in the target compound may increase lipophilicity (logP ~2.5–3.0 estimated) compared to analogs with NH₂ (e.g., 2-Chloro-6-(trifluoromethyl)aniline, logP ~2.1). Nitro-substituted derivatives () exhibit lower solubility in nonpolar solvents due to higher polarity.

Biological Activity

2-Chloro-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine and chloro groups into the aniline structure enhances its lipophilicity and may improve its interaction with biological targets. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF3N. The presence of a trifluoroethyl group significantly influences its physicochemical properties, enhancing membrane permeability and potentially increasing binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.62 g/mol |

| CAS Number | 1249874-13-2 |

| LogP (octanol-water partition) | Estimated around 3.5 |

| Solubility in Water | Low |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Aniline Derivative : Starting from an appropriate nitroaniline precursor.

- Reduction : Reduction of the nitro group to form the amine.

- Fluorination : Introduction of the fluorine substituent using reagents such as Selectfluor.

- Trifluoroethylation : Finally, the trifluoroethyl group can be introduced via nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes due to its ability to interact with active sites through hydrogen bonding and hydrophobic interactions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens, likely due to its lipophilic nature allowing it to disrupt microbial membranes.

Case Studies

-

Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50 -

Cytotoxicity Studies : In vitro cytotoxicity assays performed on human liver cancer cell lines (HepG2) revealed an IC50 value of approximately 40 µM, indicating that the compound may possess anticancer properties.

Cell Line IC50 (µM) HepG2 40 - Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Discussion

The unique structural features of this compound contribute significantly to its biological activity. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets. Furthermore, its potential as an antimicrobial and anticancer agent warrants further investigation into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.